1-(3-(Pyrazin-2-yloxy)pyrrolidin-1-yl)-2-(thiophen-2-yl)ethanone
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Overview
Description
1-(3-(Pyrazin-2-yloxy)pyrrolidin-1-yl)-2-(thiophen-2-yl)ethanone is a synthetic organic compound that features a unique combination of pyrazine, pyrrolidine, and thiophene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(Pyrazin-2-yloxy)pyrrolidin-1-yl)-2-(thiophen-2-yl)ethanone typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Pyrazin-2-yloxy Intermediate: This step involves the reaction of pyrazine with an appropriate halogenated compound to introduce the oxy group.
Pyrrolidine Ring Formation: The pyrazin-2-yloxy intermediate is then reacted with a pyrrolidine derivative under conditions that promote ring closure.
Thiophene Introduction: Finally, the thiophene moiety is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling techniques such as Suzuki or Heck reactions.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions: 1-(3-(Pyrazin-2-yloxy)pyrrolidin-1-yl)-2-(thiophen-2-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The pyrazine and thiophene rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H₂O₂) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Halogenating agents, nucleophiles, or electrophiles depending on the desired substitution.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-(3-(Pyrazin-2-yloxy)pyrrolidin-1-yl)-2-(thiophen-2-yl)ethanone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique electronic or photophysical properties.
Mechanism of Action
The mechanism of action of 1-(3-(Pyrazin-2-yloxy)pyrrolidin-1-yl)-2-(thiophen-2-yl)ethanone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pyrazine and thiophene rings can engage in π-π stacking interactions, while the pyrrolidine ring can form hydrogen bonds, contributing to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
- 1-(3-(Pyridin-2-yloxy)pyrrolidin-1-yl)-2-(thiophen-2-yl)ethanone
- 1-(3-(Pyrazin-2-yloxy)pyrrolidin-1-yl)-2-(furan-2-yl)ethanone
- 1-(3-(Pyrazin-2-yloxy)piperidin-1-yl)-2-(thiophen-2-yl)ethanone
Uniqueness: 1-(3-(Pyrazin-2-yloxy)pyrrolidin-1-yl)-2-(thiophen-2-yl)ethanone is unique due to the specific combination of pyrazine, pyrrolidine, and thiophene moieties, which confer distinct electronic and steric properties. This uniqueness can result in different biological activities and chemical reactivity compared to similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
1-(3-pyrazin-2-yloxypyrrolidin-1-yl)-2-thiophen-2-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2S/c18-14(8-12-2-1-7-20-12)17-6-3-11(10-17)19-13-9-15-4-5-16-13/h1-2,4-5,7,9,11H,3,6,8,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYYAEIBCNXGRCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=CN=C2)C(=O)CC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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